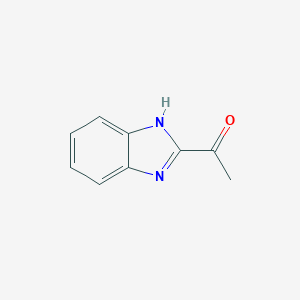

2-アセチルベンゾイミダゾール

概要

科学的研究の応用

プレドニカルバトは、幅広い科学研究における応用があります。

化学: さまざまな化学反応におけるコルチコステロイドの挙動を研究するためのモデル化合物として使用されます。

生物学: プレドニカルバトは、細胞レベルでのコルチコステロイドの作用機序を理解するための研究に使用されます。

医学: 炎症性皮膚疾患の治療における治療効果とその潜在的な副作用について広く研究されています。

作用機序

プレドニカルバトは、細胞膜を横切って拡散し、特定の細胞質レセプターに結合することによって作用を発揮します。 これらの複合体は、次に細胞核に入り、DNAに結合して、メッセンジャーRNA(mRNA)の転写を刺激し、抗炎症効果に責任のあるさまざまな阻害酵素のタンパク質合成を引き起こします . 抗炎症効果には、浮腫、線維素沈着、毛細血管拡張、食作用などの初期プロセスの阻害が含まれます .

類似の化合物との比較

プレドニカルバトは、しばしばヒドロコルチゾンやクロベタゾールなどの他の局所コルチコステロイドと比較されます。 ヒドロコルチゾンとは異なり、プレドニカルバトは中程度の効力を持ち、皮膚萎縮を引き起こす可能性が低くなっています . クロベタゾールと比較して、プレドニカルバトは効力が低くなりますが、より良好なベネフィット・リスク比を持ち、長期的な間欠治療に適しています . 他の類似の化合物には、ベタメタゾンやトリアムシノロンがあり、これもコルチコステロイドのクラスに属しますが、効力や副作用のプロファイルが異なります .

生化学分析

Biochemical Properties

2-Acetylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Acetylbenzimidazole has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to alterations in the metabolism of other compounds, potentially enhancing or inhibiting their biological effects. Additionally, 2-Acetylbenzimidazole can bind to proteins, affecting their structure and function, which may result in changes in cellular processes .

Cellular Effects

The effects of 2-Acetylbenzimidazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Acetylbenzimidazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism . These effects highlight the potential of 2-Acetylbenzimidazole as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of 2-Acetylbenzimidazole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-Acetylbenzimidazole has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to the activation or repression of specific genes . These molecular interactions contribute to the diverse biological effects of 2-Acetylbenzimidazole.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetylbenzimidazole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Acetylbenzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2-Acetylbenzimidazole has been observed to cause changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Acetylbenzimidazole vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-Acetylbenzimidazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Acetylbenzimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall biological activity of 2-Acetylbenzimidazole. Additionally, its interaction with metabolic enzymes can affect the metabolism of other compounds, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-Acetylbenzimidazole within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, 2-Acetylbenzimidazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the pharmacokinetics and pharmacodynamics of 2-Acetylbenzimidazole.

Subcellular Localization

The subcellular localization of 2-Acetylbenzimidazole can affect its activity and function. It has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of 2-Acetylbenzimidazole is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of 2-Acetylbenzimidazole is essential for elucidating its mechanism of action and potential therapeutic applications.

準備方法

プレドニカルバトは、プレドニゾロンから始まる一連の化学反応によって合成されます。 合成経路には、プレドニゾロンをエチルクロロホルミエートとプロピオン酸無水物でエステル化して、二重エステル誘導体を形成することが含まれます . 反応条件には、通常、有機溶媒と触媒の使用が含まれ、エステル化プロセスが促進されます。 工業生産方法には、同様の反応条件を使用する大規模合成が含まれますが、より高い収率と純度のために最適化されています .

化学反応の分析

類似化合物との比較

Prednicarbate is often compared with other topical corticosteroids such as hydrocortisone and clobetasol. Unlike hydrocortisone, prednicarbate has a medium potency and a lower potential for causing skin atrophy . Compared to clobetasol, prednicarbate is less potent but has a more favorable benefit-risk ratio, making it suitable for long-term intermittent treatment . Other similar compounds include betamethasone and triamcinolone, which also belong to the class of corticosteroids but differ in their potency and side effect profiles .

生物活性

2-Acetylbenzimidazole is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and applications of 2-acetylbenzimidazole, highlighting its potential in various therapeutic areas.

Synthesis of 2-Acetylbenzimidazole

The synthesis of 2-acetylbenzimidazole typically involves the oxidation of 2-(α-hydroxyethyl)benzimidazole. Various methods have been explored to optimize yield and purity, including the use of different oxidizing agents like potassium dichromate (K2Cr2O7) and manganese dioxide (MnO2). The following table summarizes some synthetic routes and their respective yields:

| Synthesis Method | Oxidizing Agent | Yield (%) |

|---|---|---|

| Oxidation with K2Cr2O7 | Dilute H2SO4 | 72 |

| Oxidation with MnO2 | Refluxing | 68 |

| Microwave-assisted synthesis | Various agents | Up to 80 |

These methods highlight the versatility in synthesizing 2-acetylbenzimidazole, making it accessible for further research and applications .

Antimicrobial Properties

Research has demonstrated that 2-acetylbenzimidazole exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans. The compound's derivatives have shown effective inhibition with minimum inhibitory concentrations (MIC) ranging from 25 μg/mL to 100 μg/mL against several pathogens .

Anticancer Activity

In vitro studies have indicated that 2-acetylbenzimidazole and its derivatives possess cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure have been evaluated for their effects on neuroblastoma cells (SH-SY5Y), where they exhibited moderate cytotoxicity. The best-performing compound in these studies had an IC50 value of approximately 175 µM, suggesting potential as an anticancer agent .

The biological activity of 2-acetylbenzimidazole is largely attributed to its ability to interact with various biological targets. Studies suggest that it may function through mechanisms such as:

- Inhibition of DNA synthesis : Compounds similar to benzimidazoles are known to interfere with DNA replication in cancer cells.

- Antioxidant activity : The presence of the acetyl group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzimidazole derivatives, including those based on 2-acetylbenzimidazole. Results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

- Cytotoxicity in Cancer Research : In a comparative study involving various benzimidazole derivatives, researchers found that those containing the acetyl group showed enhanced cytotoxicity against SH-SY5Y neuroblastoma cells. This suggests a structure-activity relationship where modifications at the 2-position can significantly impact biological efficacy .

特性

CAS番号 |

18773-95-0 |

|---|---|

分子式 |

C9H8N2O |

分子量 |

160.17 g/mol |

IUPAC名 |

1-(benzimidazol-1-yl)ethanone |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-6H,1H3 |

InChIキー |

SZGFVDMKVRMJKE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NC2=CC=CC=C2N1 |

正規SMILES |

CC(=O)N1C=NC2=CC=CC=C21 |

Key on ui other cas no. |

939-70-8 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-acetylbenzimidazole synthesized?

A1: A common synthesis route involves the condensation of o-phenylenediamine with lactic acid under Phillips conditions to yield 2-(α-hydroxyethyl)benzimidazole. Subsequent oxidation using reagents like potassium dichromate (K2Cr2O7) in dilute sulfuric acid (H2SO4) leads to the formation of 2-acetylbenzimidazole. []

Q2: What is the molecular formula and weight of 2-acetylbenzimidazole?

A2: 2-Acetylbenzimidazole has the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol.

Q3: What spectroscopic data is available for characterizing 2-acetylbenzimidazole?

A3: Researchers commonly employ techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and Mass Spectrometry (MS) to characterize 2-acetylbenzimidazole. These techniques provide valuable information regarding functional groups, proton and carbon environments, and molecular mass, respectively. [, , , , , , , ]

Q4: What are some notable reactions of 2-acetylbenzimidazole?

A4: 2-Acetylbenzimidazole exhibits diverse reactivity, serving as a valuable synthon for various heterocyclic compounds. The carbonyl group readily undergoes condensation reactions with aldehydes to form chalcones, which can be further derivatized into pyrazolines, isoxazolines, and other heterocycles. [, , , , , ] Additionally, the N-1 position can be alkylated or arylated under basic conditions using potassium carbonate (K2CO3), often employing phase-transfer catalysts like polyethylene glycol (PEG-400) for enhanced efficiency. []

Q5: Why is the bromination of 2-acetylbenzimidazole noteworthy?

A5: Direct α-bromination of 2-acetylbenzimidazole to obtain 2-(α-bromoacetyl)benzimidazole proves challenging due to the compound's unusual resistance. This unexpected behavior necessitates alternative synthetic approaches for accessing the α-bromo derivative, often involving N-alkylation followed by bromination. [, , ]

Q6: What are the key biological activities associated with 2-acetylbenzimidazole and its derivatives?

A6: 2-Acetylbenzimidazole derivatives exhibit a wide range of biological activities, including antifungal, [, , ] antibacterial, [, , ] anthelmintic, [, ] anticancer, [, ] and anti-HIV properties. [] The presence of the benzimidazole core, coupled with strategic structural modifications, contributes to these diverse pharmacological profiles.

Q7: How do structural modifications impact the biological activity of 2-acetylbenzimidazole derivatives?

A7: Structure-activity relationship (SAR) studies highlight the significance of substituents on both the benzimidazole ring and the 2-acetyl moiety. For instance, introducing arylpropenone groups at the 2-position of benzimidazole enhances nematicidal activity. [] Similarly, incorporating electron-withdrawing groups like nitro groups can influence both alkylating potential and cytotoxicity against specific cancer cell lines. []

Q8: What are the potential applications of 2-acetylbenzimidazole in materials science?

A8: The presence of both nitrogen and oxygen donor atoms within the 2-acetylbenzimidazole structure makes it a potential ligand for metal complexation. This property opens avenues for developing metal-organic frameworks (MOFs) and other materials with tailored properties for applications in catalysis, sensing, and gas storage.

Q9: How can computational chemistry aid in the development of novel 2-acetylbenzimidazole derivatives?

A10: Computational techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can accelerate the discovery and optimization of novel 2-acetylbenzimidazole derivatives with improved pharmacological profiles. By predicting binding affinities, understanding SAR trends, and elucidating molecular interactions, computational approaches can guide the design of more potent and selective compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。